N2-(3-chloro-4-methylphenyl)-N4-(4-isopropylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-N-(3-chloro-4-methylphenyl)-6-morpholin-4-yl-4-N-(4-propan-2-ylphenyl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClN6O/c1-15(2)17-5-8-18(9-6-17)25-21-27-22(26-19-7-4-16(3)20(24)14-19)29-23(28-21)30-10-12-31-13-11-30/h4-9,14-15H,10-13H2,1-3H3,(H2,25,26,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYRPVFDRJMZHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)C(C)C)N4CCOCC4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N2-(3-chloro-4-methylphenyl)-N4-(4-isopropylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a complex organic compound that exhibits potential biological activity due to its unique structural features. This article provides an in-depth exploration of its biological properties, synthesis, and potential applications based on the available literature.
Chemical Structure and Properties
The compound is characterized by a triazine core structure with various substituents that may influence its biological activity. The molecular formula is , and its structural representation includes a morpholino group and aromatic rings. The presence of chlorine and isopropyl groups enhances its reactivity and selectivity in biological interactions.
Biological Activity
Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including:
- Anticancer Activity : Some derivatives of triazine compounds have shown efficacy against various cancer cell lines. For example, compounds with similar substitutions have been reported to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Triazine derivatives have been recognized for their potential as antimicrobial agents. The presence of halogen atoms like chlorine can enhance their ability to disrupt microbial membranes or inhibit essential enzymes.
- Anti-inflammatory Effects : Certain triazine-based compounds have demonstrated anti-inflammatory properties in preclinical studies, suggesting potential therapeutic applications in inflammatory diseases.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include:
- Formation of the Triazine Core : This is achieved through cyclization reactions involving appropriate precursors.
- Substitution Reactions : The introduction of the morpholino and aromatic groups is performed through electrophilic aromatic substitution or nucleophilic addition reactions.
- Purification : Final products are purified using techniques such as recrystallization or chromatography.
Case Studies and Research Findings
Several studies have investigated the biological activities of structurally related compounds. Below is a summary of notable findings:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| N-(3-Chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine | Contains nitro group; quinazoline core | Anticancer |
| N-(3-Chloro-4-fluorophenyl)-7-methoxyquinazolin-4-amine | Methoxy substitution; quinazoline core | Antimicrobial |
| 6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine | Different ring structure; methoxy group | Neuroactive properties |
These findings suggest that the unique combination of functional groups in this compound may confer similar or enhanced biological activities compared to its analogs.
Interaction Studies
Understanding how this compound interacts with biological macromolecules is crucial for elucidating its mechanism of action. Techniques employed in these studies include:
- Molecular Docking : To predict binding affinities and modes of interaction with target proteins.
- In Vitro Assays : To assess cytotoxicity and biological efficacy against specific cell lines.
- Protein-Ligand Interaction Studies : To identify key interactions that contribute to its biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
